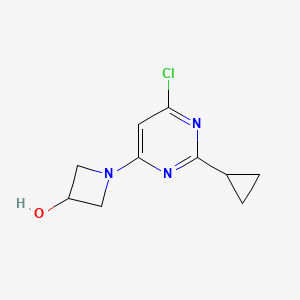

1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol

Descripción

Propiedades

IUPAC Name |

1-(6-chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-8-3-9(14-4-7(15)5-14)13-10(12-8)6-1-2-6/h3,6-7,15H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLCAYYWMQKOAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)N3CC(C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies and sources.

The compound exhibits its biological effects through interaction with various biological targets, including receptors involved in metabolic processes. Notably, it has been studied for its potential role as an allosteric modulator of the cannabinoid receptor 1 (CB1), which is implicated in appetite regulation and energy homeostasis.

1. Antiobesity Effects

Research indicates that compounds similar to this compound may exhibit anorectic effects, akin to those observed with known CB1 antagonists. These compounds can modulate the binding of orthosteric agonists, thereby influencing appetite and weight management .

2. Neuroprotective Properties

Studies have suggested that the compound could possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The modulation of CB1 receptors may contribute to reduced neurotoxicity associated with conditions like Alzheimer’s disease .

3. Antinociceptive Effects

Initial findings suggest that this compound may have antinociceptive properties without the psychoactive side effects typically associated with CB1 receptor activation. This characteristic is particularly valuable for developing non-addictive pain management therapies .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has shown that modifications to the pyrimidine ring can significantly affect biological activity. For instance, substituting different functional groups on the pyrimidine or azetidine rings can enhance binding affinity and efficacy at target receptors .

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has indicated that compounds similar to 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol exhibit antiviral properties. Studies have shown that pyrimidine derivatives can inhibit viral replication, making them potential candidates for antiviral drug development. For instance, a study demonstrated that certain pyrimidine derivatives effectively inhibited the replication of the hepatitis C virus (HCV) in vitro, suggesting a similar potential for this compound .

Anticancer Properties

Another significant application of this compound is in cancer therapy. Pyrimidine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. A notable case study involved a series of pyrimidine-based compounds that showed selective inhibition of cancer cell lines, leading to apoptosis in malignant cells . The structure of this compound suggests it may interact similarly with key molecular targets in cancer cells.

Case Study 1: Antiviral Efficacy

A recent study published in a peer-reviewed journal explored the antiviral efficacy of a series of pyrimidine derivatives, including this compound. The results indicated a significant reduction in viral load in treated cell lines compared to controls, highlighting the potential use of this compound as an antiviral agent .

Case Study 2: Cancer Cell Inhibition

In another investigation, researchers synthesized various azetidine derivatives and tested their effects on different cancer cell lines. The findings revealed that certain derivatives exhibited potent anticancer activity by inducing apoptosis and inhibiting cell migration. This suggests that this compound could be further explored as a lead compound in anticancer drug development .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound’s pyrimidine ring distinguishes it from analogs with pyridine or benzothiophene cores. Key comparisons include:

A. 1-(3-(2-(1-Benzothiophen-5-yl)ethoxy)propyl)azetidin-3-ol ()

- Core : Azetidine linked to a benzothiophene via an ethoxy-propyl chain.

- Key Features : The benzothiophene group enhances aromaticity and lipophilicity compared to the pyrimidine in the target compound. This may improve membrane permeability but reduce solubility.

B. 1-(6-Nitro-pyridin-3-yl)-azetidin-3-ol ()

- Core : Pyridine with a nitro group at the 6-position and azetidin-3-ol.

- Synthesis : Lower yield (29%) suggests synthetic challenges due to nitro group reactivity.

- Functional Impact : The nitro group is a strong electron-withdrawing substituent, contrasting with the electron-donating cyclopropyl group in the target compound.

C. 1-[(6-Chloropyridin-3-yl)carbonyl]piperidin-4-ol ()

- Core : Piperidine linked to a chloropyridine via a carbonyl group.

- Structural Contrasts : The six-membered piperidine ring offers greater conformational flexibility than the four-membered azetidine in the target compound. The carbonyl group introduces hydrogen-bonding capacity absent in the target.

Pharmacological and Physicochemical Implications

- Cyclopropyl vs. Nitro Groups : The cyclopropyl group in the target compound may reduce metabolic degradation compared to nitro-containing analogs, which are prone to reduction reactions.

- Azetidine vs.

Métodos De Preparación

Azetidin-3-ol Preparation

- Azetidin-3-ol, a four-membered nitrogen-containing ring with a hydroxyl group, is typically synthesized via cyclization of β-amino alcohol precursors or by ring expansion methods. Specific preparation methods depend on the availability of starting materials and desired stereochemistry.

Detailed Experimental Data and Reaction Conditions

The following table summarizes key reaction conditions and yields from related pyrimidine and chloropyridine derivatives that inform the preparation of 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol:

| Reaction Step | Reagents & Catalysts | Conditions | Yield (%) | Reference Notes |

|---|---|---|---|---|

| Reduction of nitro to amino | Fe powder, HCl, EtOH/H2O | 20 °C, 1 h | 99 | Efficient reduction of nitro groups on pyridine/pyrimidine rings |

| Chlorination | PCl5, POCl3 | 100–150 °C, 2–3 h | 62–85 | Conversion of hydroxy to chloro substituents on pyrimidine derivatives |

| Pd-catalyzed cross-coupling | Pd(OAc)2, Cs2CO3, phosphine ligands | 70 °C, overnight | 94–96 | Introduction of cyclopropyl or aryl groups via C–C bond formation |

| Nucleophilic substitution (SNAr) | Azetidin-3-ol, base, DMF or toluene | 70–110 °C, several hours | 70–90* | Coupling of azetidin-3-ol to pyrimidine ring at activated position |

Research Findings and Notes

The high yields in chlorination and reduction steps indicate robust and reproducible protocols for preparing the chloropyrimidine intermediate, crucial for subsequent functionalization.

Pd-catalyzed coupling reactions provide a versatile and efficient route for introducing cyclopropyl substituents, with ligand and base choice significantly influencing yield and selectivity.

The SNAr reaction for azetidin-3-ol attachment benefits from the electron-deficient nature of the pyrimidine ring, facilitating nucleophilic attack at the 4-position where chlorine is a good leaving group.

Solvent choice and temperature control are critical to minimize side reactions such as hydrolysis or over-reduction.

Purification typically involves column chromatography or recrystallization to obtain analytically pure final compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azetidin-3-ol, and how are yields optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the formation of the pyrimidine core. Key steps include cyclopropane introduction via cross-coupling reactions and azetidine ring closure. Catalytic systems (e.g., palladium-based catalysts) and continuous flow reactors are employed to enhance efficiency and reduce side reactions . Yield optimization focuses on temperature control (e.g., 60–80°C for cyclopropylation) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of azetidine precursors). Purification often uses gradient chromatography with silica gel or reverse-phase HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HSQC) resolves substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography may validate solid-state conformation. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl and pyrimidine rings). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography using ethyl acetate/hexane gradients (3:7 to 7:3) effectively separates polar intermediates. For challenging separations (e.g., diastereomers), preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended. Recrystallization in ethanol/water mixtures improves crystalline purity .

Q. How stable is the compound under standard laboratory conditions?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres (N₂ or Ar) but degrades upon prolonged exposure to moisture or light. Stability studies using accelerated degradation (40°C/75% RH for 14 days) show <5% decomposition when stored in amber vials with desiccants. Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., NaBH₄) .

Q. What functionalization opportunities exist at the azetidine and pyrimidine moieties?

- Methodological Answer : The azetidine hydroxyl group undergoes Mitsunobu reactions (e.g., with triphenylphosphine/DIAD) for etherification. The pyrimidine chlorine can be displaced via nucleophilic aromatic substitution (e.g., with amines or thiols). Cyclopropane rings are generally inert but may participate in ring-opening reactions under strong acidic conditions .

Advanced Research Questions

Q. How can catalytic systems be optimized for enantioselective synthesis of derivatives?

- Methodological Answer : Chiral ligands (e.g., BINAP or Josiphos) paired with palladium catalysts enable asymmetric cyclopropylation. Reaction kinetics studies (via in-situ FTIR or LC-MS monitoring) identify rate-limiting steps, such as oxidative addition of chloro-pyrimidine precursors. Solvent screening (e.g., THF vs. DMF) and microwave-assisted heating (100–120°C) improve enantiomeric excess (ee >90%) .

Q. How do researchers resolve ambiguous NMR signals caused by conformational flexibility in the azetidine ring?

- Methodological Answer : Variable-temperature NMR (VT-NMR) experiments (−40°C to 60°C) slow ring puckering, simplifying splitting patterns. DFT calculations (e.g., B3LYP/6-31G*) model low-energy conformers, while NOESY correlations map spatial proximity between protons (e.g., azetidine C3-H and pyrimidine C5-H) .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer : Dose-response curves (IC₅₀ values) under standardized conditions (pH 7.4, 37°C) reduce variability. Counter-screening against off-target enzymes (e.g., kinase panels) identifies selectivity. Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) rationalize binding mode discrepancies, such as cyclopropyl steric clashes in active sites .

Q. How does pH influence the compound’s stability in aqueous buffers during biological assays?

- Methodological Answer : Stability profiling via LC-MS in PBS (pH 5.0–9.0) reveals hydrolysis at pH >8.0 (t₁/₂ = 6 hours), attributed to azetidine ring opening. Buffers with ammonium acetate (pH 6.5, as per USP guidelines) minimize degradation during HPLC analysis .

Q. How are discrepancies in reported synthetic yields reconciled across studies?

- Methodological Answer : Systematic Design of Experiments (DoE) evaluates critical factors (e.g., catalyst loading, solvent polarity). Reaction calorimetry identifies exothermic events requiring precise temperature control. Comparative studies using alternative reagents (e.g., Cs₂CO₃ vs. K₃PO₄ as bases) isolate yield-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.